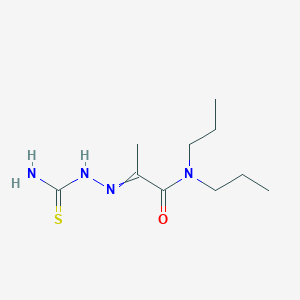
Phenylmethyl 3-((methoxyphenoxyphosphinyl)oxy)-2-butenoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenylmethyl 3-((methoxyphenoxyphosphinyl)oxy)-2-butenoate is an organic compound with a complex structure that includes phenyl, methoxy, phenoxy, phosphinyl, and butenoate groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenylmethyl 3-((methoxyphenoxyphosphinyl)oxy)-2-butenoate typically involves multi-step organic reactions. One common method includes the esterification of 3-hydroxy-2-butenoic acid with phenylmethanol in the presence of a catalyst. The resulting ester is then reacted with methoxyphenoxyphosphinyl chloride under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions such as temperature, pressure, and the use of industrial-grade catalysts to ensure high yield and purity. Continuous flow reactors and automated systems might be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Phenylmethyl 3-((methoxyphenoxyphosphinyl)oxy)-2-butenoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler alcohols or hydrocarbons.
Substitution: The phenyl and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives or other substituted compounds.
科学研究应用
Phenylmethyl 3-((methoxyphenoxyphosphinyl)oxy)-2-butenoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the manufacture of specialty chemicals and materials.
作用机制
The mechanism of action of Phenylmethyl 3-((methoxyphenoxyphosphinyl)oxy)-2-butenoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical reactions. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- Phenylmethyl 3-((ethoxyphenoxyphosphinyl)oxy)-2-butenoate
- Phenylmethyl 3-((methoxyphenoxyphosphinyl)oxy)-2-pentenoate
- Phenylmethyl 3-((methoxyphenoxyphosphinyl)oxy)-2-butanoate
Uniqueness
Phenylmethyl 3-((methoxyphenoxyphosphinyl)oxy)-2-butenoate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
属性
CAS 编号 |
63992-58-5 |
|---|---|
分子式 |
C18H19O6P |
分子量 |
362.3 g/mol |
IUPAC 名称 |
benzyl (Z)-3-[methoxy(phenoxy)phosphoryl]oxybut-2-enoate |
InChI |
InChI=1S/C18H19O6P/c1-15(13-18(19)22-14-16-9-5-3-6-10-16)23-25(20,21-2)24-17-11-7-4-8-12-17/h3-13H,14H2,1-2H3/b15-13- |
InChI 键 |
YIFJNSDHCQUDRS-SQFISAMPSA-N |
手性 SMILES |
C/C(=C/C(=O)OCC1=CC=CC=C1)/OP(=O)(OC)OC2=CC=CC=C2 |
规范 SMILES |
CC(=CC(=O)OCC1=CC=CC=C1)OP(=O)(OC)OC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


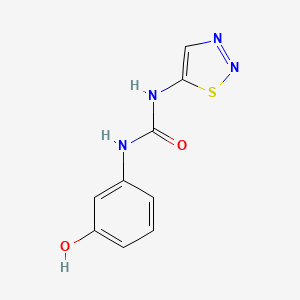

![3,5a,9-Trimethyldecahydronaphtho[1,2-b]furan-8(4H)-one](/img/structure/B14487482.png)
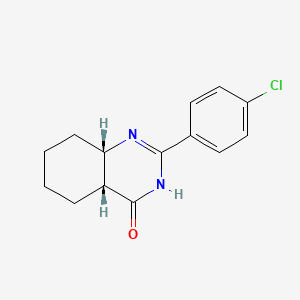
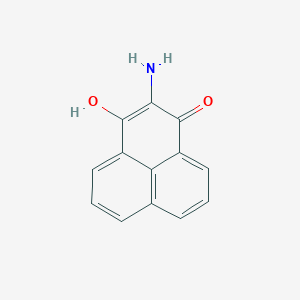
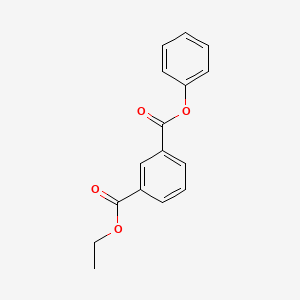
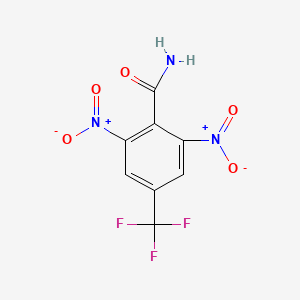
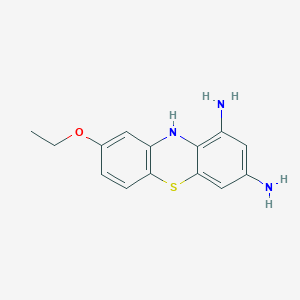
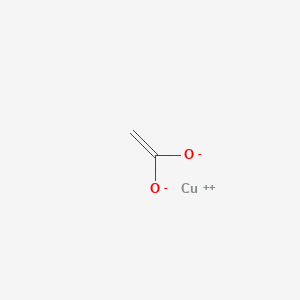

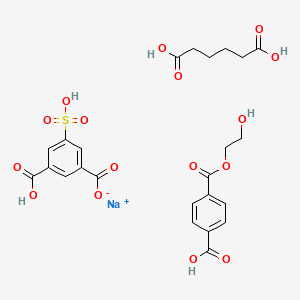
![[1-(Benzenesulfonyl)-1H-imidazol-2-yl]methanol](/img/structure/B14487515.png)

